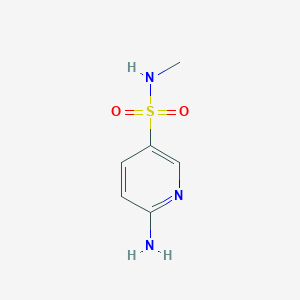

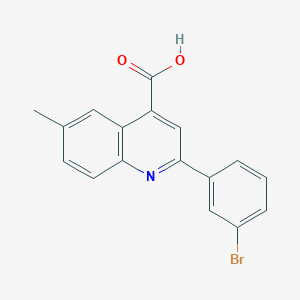

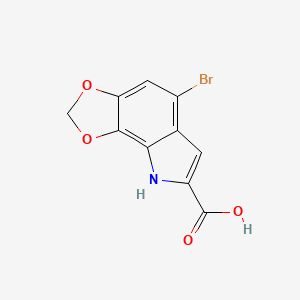

4-chloro-3-morpholin-4-yl-benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds incorporating the morpholine moiety and a chloro-benzoic acid core is a topic of interest in several studies. For instance, a derivative of 5-chlorosalicylic acid with a morpholine group was synthesized through a two-step process, resulting in a compound with molluscicidal properties . Another study reported the synthesis of a polyheterocyclic compound involving 4-chlorobenzaldehyde and a morpholine unit through a microwave-assisted one-pot process, yielding a complex structure with a 28% overall yield . Additionally, a Rh(III)-catalyzed direct ortho-C(sp2)-H amidation/amination of benzoic acids with N-chloromorpholines was achieved, providing a method for synthesizing functionalized anthranilic acids .

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structures of several compounds containing the morpholine and chloro-benzoic acid motifs. The dihedral angles between the benzene rings and the morpholine ring were measured, providing insight into the spatial arrangement of the molecules . In another study, the crystal structure of a compound synthesized from 4-cyanobenzoic acid and a morpholine-containing indazole was determined, belonging to the monoclinic system . Similarly, the structure of a compound with antitumor activity was elucidated, revealing its potential interactions with cancer cell lines .

Chemical Reactions Analysis

The chemical reactivity of morpholine-containing compounds has been explored in various contexts. The Rh(III)-catalyzed reaction mentioned earlier demonstrates the potential for creating new C-N bonds, expanding the functional group compatibility and diversity of the resulting anthranilic acids . The reaction of o-formylphenylboronic acid with morpholine leads to the formation of a benzoxaborole derivative, showcasing another type of chemical transformation involving morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the crystallization in the monoclinic space group and the specific dihedral angles influence the density and other physical properties of the synthesized compounds . The formation of hydrogen-bonded networks, as seen in the complexes of chloranilic acid with morpholine, affects the solubility and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-chloro-3-morpholin-4-yl-benzoic Acid and its derivatives are primarily utilized in the synthesis of various biologically active heterocyclic compounds. For example, a study by Mazur, Pitucha, and Rzączyńska (2007) highlights the role of a related compound, 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride, as an important intermediate in synthesizing these compounds. The morpholine ring in this compound adopts a chair conformation, contributing to its chemical stability through hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).

Pharmaceutical Synthesis

Donskaya et al. (2004) describe the synthesis of the antidepressant Befol, which involves the use of 4-chloro-3-morpholin-4-yl-benzoic Acid derivatives. This process is significant for the commercial production of Befol, an antidepressant classified as a type A reversible MAO inhibitor (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).

Biological Activity Studies

In the field of biological activity, AlKaissi et al. (2015) synthesized a new series of morpholine derivatives, demonstrating their potential as antibacterial and antifungal agents. These derivatives, including 4-chloro-3-morpholin-4-yl-benzoic Acid, were tested for their efficacy against various microorganisms, showing promise in therapeutic applications (AlKaissi, Khammas, & O. ا. ع. التميمي, 2015).

Antitumor Potential

The compound's antitumor potential is another area of interest. For instance, a study by Ji et al. (2018) synthesized a derivative of 4-chloro-3-morpholin-4-yl-benzoic Acid, which showed inhibitory effects against certain cancer cell lines. This highlights the potential therapeutic applications of this compound in cancer treatment (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).

Corrosion Inhibition

Rbaa et al. (2020) explored the use of morpholine-based compounds, like 4-chloro-3-morpholin-4-yl-benzoic Acid, as corrosion inhibitors. Their study provides insights into the effectiveness of these compounds in protecting metals from corrosion, particularly in acidic environments (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).

Eigenschaften

IUPAC Name |

4-chloro-3-morpholin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQJUAWXZZYMHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283336 |

Source

|

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-morpholin-4-yl-benzoic Acid | |

CAS RN |

886501-46-8 |

Source

|

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)